Ethyl 1-(4-fluorophenyl)-6-oxo-4-(2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethoxy)-1,6-dihydropyridazine-3-carboxylate
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Description
Ethyl 1-(4-fluorophenyl)-6-oxo-4-(2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethoxy)-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C22H17F4N3O5 and its molecular weight is 479.388. The purity is usually 95%.
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Scientific Research Applications
Novel Fluorescent Molecules
Compounds with trifluoromethyl groups, similar in complexity to the requested compound, have been synthesized and explored for their unique reactivity. One such compound, trifluoromethylated pyrazolo[1,5-a]pyrimidine, was identified as a novel fluorescent molecule. Its fluorescence intensity was notably stronger than its methyl analogue, suggesting potential applications in fluorescent tagging and molecular imaging (Wu et al., 2006).
Herbicide Development
Similar compounds with trifluoromethylphenyl groups have been investigated for their herbicidal activities. A study synthesized and evaluated a series of 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives. Some of these compounds exhibited potent herbicidal activities, comparable or superior to commercial herbicides like diflufenican, particularly against dicotyledonous plants (Xu et al., 2008).
Insecticidal Properties
Derivatives of similar complex molecules have been synthesized and tested for their insecticidal activity. For example, ethyl 6-amino-8-(4-methoxy phenyl)-9-nitro-2,3,4,8-tetrahydropyrido[2,1b][1,3]thiazine-7-carboxylate showed moderate insecticidal activity against Aphis craccivora, indicating potential applications in pest control (Li et al., 2013).
Pharmaceutical Research
While the specific compound was not found in the literature, related compounds have been synthesized and investigated for their biological activities. For instance, 1-Ethyl-6-fluoro-7-hydrazino-1,4-dihydro-4-oxoquinoline-3-carboxylic acid served as a versatile intermediate for synthesizing various derivatives, some of which demonstrated in vitro biological activity, suggesting potential pharmaceutical applications (Ziegler et al., 1988).
Chemical Synthesis and Structural Studies
Various ethyl carboxylate compounds have been synthesized for structural studies and further chemical transformations. The synthesis of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate and its characterization, including crystal structure analysis, exemplifies the interest in detailed structural investigations for similar complex molecules (Sapnakumari et al., 2014).
properties
IUPAC Name |
ethyl 1-(4-fluorophenyl)-6-oxo-4-[2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy]pyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F4N3O5/c1-2-33-21(32)20-17(11-19(31)29(28-20)14-9-7-13(23)8-10-14)34-12-18(30)27-16-6-4-3-5-15(16)22(24,25)26/h3-11H,2,12H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEWVKWHPUBXDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=CC=C2C(F)(F)F)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F4N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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